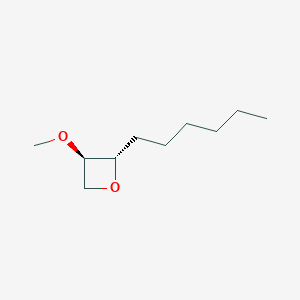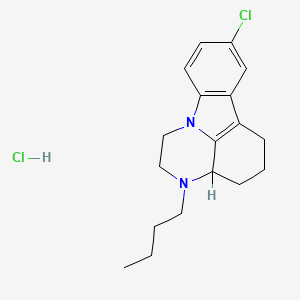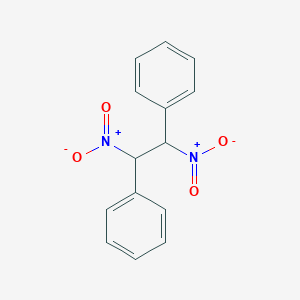
1,1'-(1,2-Dinitroethane-1,2-diyl)dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(1,2-Dinitroethane-1,2-diyl)dibenzene is an organic compound characterized by the presence of two nitro groups attached to an ethane backbone, which is further bonded to two benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(1,2-Dinitroethane-1,2-diyl)dibenzene typically involves the nitration of ethane derivatives followed by coupling with benzene rings. One common method includes the reaction of 1,2-dibromoethane with sodium nitrite in the presence of a strong acid to introduce the nitro groups. This intermediate is then reacted with benzene under Friedel-Crafts alkylation conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as aluminum chloride in the Friedel-Crafts reaction can enhance the yield and purity of the product. Safety measures are crucial due to the handling of nitro compounds, which can be explosive under certain conditions.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-(1,2-Dinitroethane-1,2-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or nitrate derivatives.
Reduction: Reduction of the nitro groups can yield amines, which can be further functionalized.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Major Products:
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amines.
Substitution: Introduction of halogens or other electrophiles on the benzene rings.
Aplicaciones Científicas De Investigación
1,1’-(1,2-Dinitroethane-1,2-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Potential use in studying the effects of nitro compounds on biological systems.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1’-(1,2-Dinitroethane-1,2-diyl)dibenzene involves its interaction with molecular targets through its nitro groups. These groups can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved may include the generation of reactive oxygen species (ROS) and the modulation of enzyme activities.
Comparación Con Compuestos Similares
Bibenzyl: 1,1’-(Ethane-1,2-diyl)dibenzene, a simpler analog without nitro groups.
Dicumene: 1,1’-(1,1,2,2-Tetramethyl-1,2-ethanediyl)dibenzene, with additional methyl groups.
Uniqueness: 1,1’-(1,2-Dinitroethane-1,2-diyl)dibenzene is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential applications in various fields. The nitro groups enhance its ability to participate in redox reactions and interact with biological systems, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
13440-25-0 |
|---|---|
Fórmula molecular |
C14H12N2O4 |
Peso molecular |
272.26 g/mol |
Nombre IUPAC |
(1,2-dinitro-2-phenylethyl)benzene |
InChI |
InChI=1S/C14H12N2O4/c17-15(18)13(11-7-3-1-4-8-11)14(16(19)20)12-9-5-2-6-10-12/h1-10,13-14H |
Clave InChI |
QRFGNIXDMFSDQA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


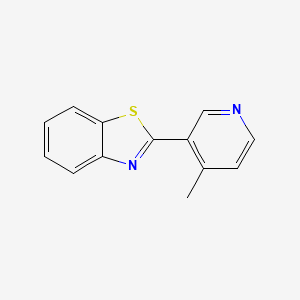
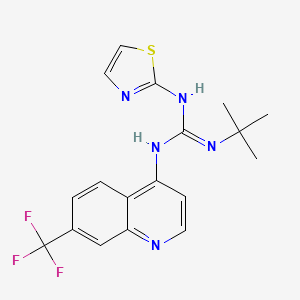


![Methyl 2-[2-chloro-5-(4-chlorophenoxy)phenoxy]propanoate](/img/structure/B14456912.png)
![Benzonitrile, 4-[2-(methylsulfonyl)ethenyl]-](/img/structure/B14456919.png)

![potassium;3-[(2Z)-2-[2-anilino-1-[(2-chloro-5-sulfophenyl)diazenyl]-2-oxoethylidene]hydrazinyl]-4-chlorobenzenesulfonic acid](/img/structure/B14456943.png)
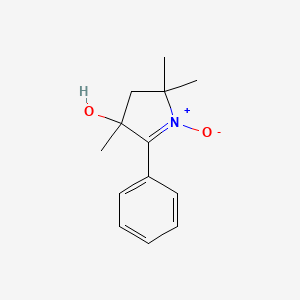
![2,4,6-Cycloheptatrien-1-one, 2-[(2-methylphenyl)amino]-](/img/structure/B14456964.png)
